molecular formula C15H11F3N4O B2894135 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole CAS No. 339108-65-5

5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole

Cat. No.: B2894135
CAS No.: 339108-65-5
M. Wt: 320.275
InChI Key: UCERDHSYFZGECO-UHFFFAOYSA-N
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Description

The compound “5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole” is a complex organic molecule. It contains a tetraazole ring, which is a heterocyclic compound containing four nitrogen atoms in a five-membered ring. The molecule also contains methoxyphenyl and trifluoromethylphenyl groups attached to the tetraazole ring .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through cycloaddition reactions or substitution reactions involving precursors with the desired functional groups .


Molecular Structure Analysis

The molecular structure of this compound would likely show the tetraazole ring at the center, with the methoxyphenyl and trifluoromethylphenyl groups attached at the 1 and 5 positions. The exact structure would need to be confirmed through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Tetraazole compounds are known to participate in various chemical reactions, often acting as ligands in coordination chemistry. The presence of the methoxyphenyl and trifluoromethylphenyl groups may also influence the reactivity of the compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s stability and lipophilicity .

Scientific Research Applications

Corrosion Inhibition

Corrosion Control of Mild Steel : A study on 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT) revealed its high efficiency in inhibiting the acidic corrosion of mild steel in hydrochloric acid medium. The compound demonstrated an inhibition efficiency up to 98% at a concentration of 3 × 10⁻⁴ M, acting as a mixed inhibitor for both cathodic and anodic corrosion currents. Its adsorption on the steel surface followed Langmuir’s isotherm, indicating chemisorption. This property makes it a valuable compound for corrosion control applications (Bentiss et al., 2009).

Antimicrobial Activities

Synthesis and Antimicrobial Activities : Research into 1,2,4-triazole derivatives, including those related to 5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole, demonstrated that these compounds possess good to moderate antimicrobial activities against a range of microorganisms. The structural modifications in these derivatives influence their biological activities, offering potential as antimicrobial agents (Bektaş et al., 2007).

Pharmaceutical Applications

Development of New Medicines : A study focused on developing low-toxic and highly efficient medicines based on S-derivatives of 5-(4-methoxyphenyl)-1,2,4-triazole-3-thione. The research aimed at finding compounds with potential pharmacological activities, revealing the significance of the methoxyphenyl radical in enhancing antimicrobial activity. This work highlights the pharmaceutical potential of these derivatives (Samelyuk & Kaplaushenko, 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a ligand in coordination chemistry, it might bind to a metal ion through the nitrogen atoms in the tetraazole ring .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve exploring its potential applications, such as its use as a ligand in coordination chemistry, or studying its reactivity and properties in more detail .

Properties

IUPAC Name

5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4O/c1-23-13-7-5-10(6-8-13)14-19-20-21-22(14)12-4-2-3-11(9-12)15(16,17)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCERDHSYFZGECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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